2,3-dimethylbenzoic acid is a dimethylbenzoic acid in which the two methyl groups are located at positions 2 and 3. It derives from a benzoic acid. It is a conjugate acid of a 2,3-dimethylbenzoate.
2,3-Dimethylbenzoic acid
CAS No.: 603-79-2
Cat. No.: VC21345763
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 603-79-2 |
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Molecular Formula | C9H10O2 |
Molecular Weight | 150.17 g/mol |
IUPAC Name | 2,3-dimethylbenzoic acid |
Standard InChI | InChI=1S/C9H10O2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H,10,11) |
Standard InChI Key | RIZUCYSQUWMQLX-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C(=O)O)C |
Canonical SMILES | CC1=C(C(=CC=C1)C(=O)O)C |
Appearance | White to Tan Powder |
Melting Point | 146.0 °C |
Structural and Chemical Identity
Basic Characteristics
2,3-Dimethylbenzoic acid belongs to the family of dimethylbenzoic acids, specifically defined as "a dimethylbenzoic acid in which the two methyl groups are located at positions 2 and 3" . The compound is represented by the molecular formula C₉H₁₀O₂ with a molecular weight of 150.17 g/mol . Its structure consists of a benzoic acid core with two methyl substituents at ortho and meta positions relative to the carboxylic acid group.
Identification Parameters
The compound is uniquely identified through several standardized parameters that facilitate its recognition in chemical databases and research literature:
The standardized notation systems provide a universal method for representing this compound across different chemical databases and research publications, ensuring consistent identification in scientific literature.
Physical and Chemical Properties
Physical State and Appearance
At standard conditions (20°C), 2,3-dimethylbenzoic acid exists as a solid, typically appearing as a white to almost white crystalline powder . The physical appearance provides immediate visual identification characteristics important for laboratory and industrial applications.
Thermodynamic and Physical Properties
The compound possesses well-documented thermodynamic and physical properties that define its behavior under various conditions:
These properties are essential for understanding the compound's behavior in various reaction environments and for quality control purposes in industrial applications.
Solubility Characteristics
The compound demonstrates differential solubility across various solvents, showing good solubility in organic solvents like ethanol, from which it can be crystallized . It is notably soluble in alkaline solutions, forming the corresponding carboxylate salt, which is an important property utilized in its purification process . Its limited water solubility at neutral pH is consistent with other short-chain carboxylic acids, while its solubility increases significantly in basic solutions.
Synthetic Methods and Production
Industrial Synthesis Pathways
The primary industrial route for synthesizing 2,3-dimethylbenzoic acid involves the carboxylation of ortho-xylene using carbon dioxide as the carboxylating agent . This represents an environmentally favorable approach that utilizes CO₂ as a renewable carbon source.
Laboratory Preparation Procedure
A detailed laboratory synthesis procedure has been documented with the following specifications:
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Reactants: ortho-xylene (40 mL), anhydrous aluminum chloride (2.5 g), and N-butylimidazole (1.16 g)
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Reaction conditions: 40°C, CO₂ pressure of 6 MPa, stirring at 1000 rpm for 48 hours
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Processing: Hydrolysis with water, extraction with ether, alkaline dissolution followed by acidification
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Yield: 81.3% of purified 2,3-dimethylbenzoic acid as a white solid
This procedure represents an optimized approach for laboratory-scale production with high efficiency and product purity.
Purification Methods
The compound can be effectively purified through crystallization from ethanol . An additional documented purification method involves:
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Dissolution in 10% sodium hydroxide solution
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Filtration to remove insoluble impurities
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Acidification to pH 1 using hydrochloric acid
These purification methods yield high-purity 2,3-dimethylbenzoic acid suitable for analytical and research applications.
Analytical Methods and Characterization
Instrumental Analysis Techniques
Several analytical methods have been developed for the detection and quantification of 2,3-dimethylbenzoic acid, particularly in biological matrices:
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Gas Chromatography (GC): Utilized for quantitative determination with internal standard methodology
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Gas Chromatography/Mass Selective Detection (GC/MSD): Applied for identification and confirmation of the compound in complex matrices
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation and purity assessment
These techniques provide comprehensive analytical capabilities for research, quality control, and biological monitoring applications.
Biological Monitoring Applications
Research has established the relevance of 2,3-dimethylbenzoic acid as a biomarker for occupational exposure to trimethylbenzene (TMB), a common component in industrial solvents:
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The compound appears in urine samples following exposure to TMB-containing solvents like Farbasol
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Detection limit in urine has been established at 400 μg/dm³
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Samples remain stable for up to 192 days when stored at -18°C
This application demonstrates the importance of 2,3-dimethylbenzoic acid in occupational health monitoring and toxicological assessments.
Biological and Biochemical Properties
Metabolic Relevance
2,3-Dimethylbenzoic acid has been identified as a urinary metabolite resulting from the biological transformation of 1,2,3-trimethylbenzene (hemimellitene), which constitutes approximately 5% of the solvent Farbasol . This metabolic relationship establishes its importance in toxicological studies and occupational exposure assessments.
Receptor Binding Properties
Research has demonstrated that 2,3-dimethylbenzoic acid exhibits "high binding affinity with antenna-specific odorant-binding protein of the alfalfa plant bug, Adelphocoris lineolatus" . This property suggests potential applications in agricultural science and pest management strategies, though further research is needed to fully exploit this characteristic.
Applications and Uses
Chemical Synthesis Applications
The compound serves as an important chemical intermediate in several synthetic pathways:
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As a reagent in the synthesis of pyridyl benzamides, which function as inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent of African trypanosomiasis
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As a precursor in the synthesis of 2,3-Dihydro-1H-isoindole-4-carboxylic acid, which is further utilized in developing aminoalkylbenzoic acid derivatives
These applications highlight its significance in pharmaceutical development and medicinal chemistry.
Pharmaceutical Relevance
The derivatives synthesized using 2,3-dimethylbenzoic acid as a starting material have shown potential therapeutic applications for various conditions:
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Treatment of faintness attacks and hypokinesia
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Management of cranial and neurodegenerative disorders
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Addressing depression, anxiety, and neuropathic pain
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Amelioration of sleep disorders and neuropathological conditions
This pharmaceutical relevance underscores the compound's importance in drug discovery and development processes.
Hazard Type | Classification | Statement |
---|---|---|
Signal Word | Warning | |
Skin | Irritation (Category 2) | H315: Causes skin irritation |
Eye | Irritation (Category 2) | H319: Causes serious eye irritation |
These classifications necessitate appropriate handling protocols in laboratory and industrial settings.
Precautionary Measures
Recommended safety practices for handling 2,3-dimethylbenzoic acid include:
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Thorough washing of skin after handling (P264)
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Use of protective gloves, eye protection, and face protection (P280)
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Washing with plenty of water if skin contact occurs (P302+P352)
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Seeking medical advice if eye irritation persists (P337+P313)
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Cautious rinsing with water for several minutes if eye contact occurs, removing contact lenses if present (P305+P351+P338)
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Removal and washing of contaminated clothing before reuse (P362+P364)
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Seeking medical advice if skin irritation occurs (P332+P313)
These precautionary measures ensure safe handling in research and industrial environments.
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